4-[1-(1-phenyl-1H-tetrazol-5-yl)cyclopentyl]morpholine
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Overview
Description
4-[1-(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)cyclopentyl]morpholine is a complex organic compound that features a tetrazole ring, a cyclopentyl group, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)cyclopentyl]morpholine typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a click chemistry approach involving the reaction of an azide with a nitrile under mild conditions.
Cyclopentyl Group Introduction: The cyclopentyl group can be introduced via a Grignard reaction, where cyclopentyl magnesium bromide reacts with a suitable electrophile.
Morpholine Attachment: The final step involves the nucleophilic substitution of a halogenated intermediate with morpholine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[1-(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)cyclopentyl]morpholine can undergo various chemical reactions:
Oxidation: The tetrazole ring can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: The morpholine moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Oxidized tetrazole derivatives.
Reduction: Reduced forms of the tetrazole ring.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
4-[1-(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)cyclopentyl]morpholine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic properties.
Biological Studies: It can be used to study receptor-ligand interactions due to its ability to form stable complexes with various biological targets.
Mechanism of Action
The mechanism of action of 4-[1-(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)cyclopentyl]morpholine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-1H-1,2,3-triazole derivatives
- 1-Phenyl-1H-1,2,4-triazole derivatives
- Cyclopentyl morpholine derivatives
Uniqueness
4-[1-(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)cyclopentyl]morpholine is unique due to the presence of the tetrazole ring, which imparts distinct electronic properties and biological activities compared to other similar compounds. Its ability to form stable complexes with biological targets makes it a valuable compound for drug design and materials science .
Properties
Molecular Formula |
C16H21N5O |
---|---|
Molecular Weight |
299.37 g/mol |
IUPAC Name |
4-[1-(1-phenyltetrazol-5-yl)cyclopentyl]morpholine |
InChI |
InChI=1S/C16H21N5O/c1-2-6-14(7-3-1)21-15(17-18-19-21)16(8-4-5-9-16)20-10-12-22-13-11-20/h1-3,6-7H,4-5,8-13H2 |
InChI Key |
ZWCIXTMQCRLLQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=NN=NN2C3=CC=CC=C3)N4CCOCC4 |
Origin of Product |
United States |
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